molecular formula C19H21N3O B5559674 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B5559674
M. Wt: 307.4 g/mol
InChI Key: VAPFNKNZFXLLEU-UHFFFAOYSA-N
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Description

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide, also known as DMBA, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMBA is a member of the benzimidazole family of compounds and has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Labeling Techniques

The synthesis of benzimidazole derivatives, including methods for labeling with deuterium and tritium, has been described, providing insights into the stability and characterization of these compounds for potential use in research and diagnostic applications. For example, a study on the synthesis of deuterium and tritium labeled 2-acetamido-5,6-dimethylbenzimidazole highlights the process of labeling benzimidazole derivatives, offering a pathway to study the biological distribution and pharmacokinetics of these molecules through radioactive labeling techniques (R. Hsi & L. Skaletzky, 1980).

Structural and Chemical Properties

Research on the crystal structure of benzimidazole derivatives provides valuable information on their molecular conformation, which is crucial for understanding their reactivity and interaction with biological targets. A detailed study on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole demonstrates the application of X-ray crystallography in elucidating the geometry of these molecules, offering insights into their chemical behavior and potential applications in drug design (S. Özbey, C. Kuş, & H. Göker, 2001).

Antimicrobial and Antifungal Activity

Benzimidazole derivatives are explored for their antimicrobial and antifungal activities, with several studies demonstrating their potential as therapeutic agents. A recent overview on the synthesis of 2-mercaptobenzimidazole derivatives and their activities highlights the antibacterial and antifungal efficacy of these compounds, pointing towards their application in developing new antimicrobial treatments (Poonam Devi, M. Shahnaz, & D. Prasad, 2022).

Corrosion Inhibition

Beyond biomedical applications, benzimidazole derivatives are also investigated for their corrosion inhibition properties, which are crucial for protecting materials in industrial applications. A study on the synthesis, characterization, and corrosion inhibition potential of benzimidazole derivatives combines theoretical and experimental approaches to demonstrate their effectiveness in protecting carbon steel against corrosion, showcasing the versatility of these compounds in material science applications (Z. Rouifi et al., 2020).

properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-4-15-5-7-16(8-6-15)21-19(23)11-22-12-20-17-9-13(2)14(3)10-18(17)22/h5-10,12H,4,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPFNKNZFXLLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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